molecular formula C9H9NO B3416104 2-Methoxybenzylisocyanide CAS No. 602261-92-7

2-Methoxybenzylisocyanide

Cat. No.: B3416104
CAS No.: 602261-92-7
M. Wt: 147.17 g/mol
InChI Key: NSFTVQFJYCRFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzylisocyanide is an organic compound with the molecular formula C(_9)H(_9)NO It is characterized by the presence of a methoxy group (-OCH(_3)) attached to a benzyl ring, and an isocyanide group (-NC) attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzylamine with chloroform and a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzylisocyanide undergoes various chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used.

Major Products:

    Oxidation: 2-Methoxybenzylisocyanate.

    Reduction: 2-Methoxybenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxybenzylisocyanide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methoxybenzylisocyanide exerts its effects depends on the specific reaction or application. In general, the isocyanide group is highly reactive and can form stable complexes with metals, which is useful in catalysis. The methoxy group can influence the electronic properties of the benzyl ring, affecting reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Benzylisocyanide: Lacks the methoxy group, making it less electron-rich.

    2-Methoxyphenylisocyanide: The isocyanide group is directly attached to the benzene ring, altering its reactivity.

    4-Methoxybenzylisocyanide: The methoxy group is in the para position, which can affect the compound’s steric and electronic properties.

Uniqueness: 2-Methoxybenzylisocyanide is unique due to the specific positioning of the methoxy and isocyanide groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics compared to similar compounds

Properties

IUPAC Name

1-(isocyanomethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFTVQFJYCRFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293615
Record name 1-(Isocyanomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-92-7
Record name 1-(Isocyanomethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602261-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Isocyanomethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzylisocyanide
Reactant of Route 2
2-Methoxybenzylisocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.